(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10256 is a small molecular drug primarily investigated for its potential as an antimalarial agent. It targets the enzyme plasmepsin 2, which is crucial for the survival of the malaria parasite, Plasmodium falciparum . The compound has shown promising inhibitory activity against this enzyme, making it a candidate for further research and development in malaria treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KNI-10256 involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups to enhance its activity against plasmepsin 2. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production of KNI-10256 would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high purity and yield. The process would also include rigorous quality control measures to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: KNI-10256 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within KNI-10256, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products.
Scientific Research Applications
KNI-10256 has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its inhibitory effects on plasmepsin 2, providing insights into enzyme inhibition mechanisms.
Medicine: Potential therapeutic agent for malaria treatment, with ongoing research to optimize its efficacy and safety.
Industry: Could be used in the development of antimalarial drugs and other therapeutic agents targeting similar enzymes.
Mechanism of Action
KNI-10256 exerts its effects by inhibiting the enzyme plasmepsin 2, which is essential for the malaria parasite’s hemoglobin degradation process . By binding to the active site of plasmepsin 2, KNI-10256 prevents the enzyme from cleaving hemoglobin, thereby starving the parasite of essential nutrients and leading to its death. The molecular targets and pathways involved include the inhibition of hemoglobin degradation and disruption of the parasite’s metabolic processes.
Comparison with Similar Compounds
- KNI-10260
- KNI-10265
- KNI-10266
- KNI-10282
Comparison: KNI-10256 is unique in its high inhibitory activity against plasmepsin 2, with a Ki value of 25 nanomolar . Compared to similar compounds like KNI-10260 and KNI-10265, KNI-10256 exhibits superior potency and selectivity, making it a more promising candidate for antimalarial drug development. Additionally, its structural features, such as specific functional groups and peptide bonds, contribute to its enhanced activity and stability.
Properties
Molecular Formula |
C33H36N4O8S |
---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[2-(4-nitrophenoxy)acetyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C33H36N4O8S/c1-33(2)30(31(41)35-28-24-11-7-6-10-21(24)17-26(28)38)36(19-46-33)32(42)29(40)25(16-20-8-4-3-5-9-20)34-27(39)18-45-23-14-12-22(13-15-23)37(43)44/h3-15,25-26,28-30,38,40H,16-19H2,1-2H3,(H,34,39)(H,35,41)/t25-,26+,28-,29-,30+/m0/s1 |
InChI Key |
PABVKNPJQYYVNK-DOWNBTJOSA-N |
Isomeric SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C |
Canonical SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC4C(CC5=CC=CC=C45)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.